Lasiocarpine
Overview
Description
Lasiocarpine is a colorless solid and is one of the largest distributed classes of toxins in nature, known as pyrrolizidine alkaloids (PAs) . These are secondary metabolites produced by certain plants, bacteria, and fungi as part of an organism’s defense machinery . Lasiocarpine is widely distributed in the Heliotropium and Symphytum genus .
Synthesis Analysis
A study has developed a new and simple pretreatment using 50% MeOH (methanol) for quantification analysis of the PAs contained with high content in herbal medicines . Another pretreatment method using cation-ion exchange solid-phase extraction (MCX-SPE) was employed for determining most of the PAs that are not contained in the herbal medicines .
Molecular Structure Analysis
Lasiocarpine has a molecular formula of C21H33NO7 . It contains a total of 63 bonds; 30 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 2 five-membered rings, 1 eight-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 2 hydroxyl groups, 2 tertiary alcohols, and 1 ether .
Chemical Reactions Analysis
Lasiocarpine is readily hydrolyzed by alkali and reacts readily with oxidizing agents . It also reacts slowly with atmospheric oxygen . In vitro biotransformation of lasiocarpine in rat and human liver microsomes has been studied .
Physical And Chemical Properties Analysis
Lasiocarpine is a colorless solid . It decomposes slowly on standing in air at room temperature and is insoluble in water . Its molecular weight is 411.50 .
Scientific Research Applications
Carcinogenic Properties in Animal Models
Lasiocarpine has been identified as a potent carcinogen in rat models. Research has demonstrated that lasiocarpine can induce a variety of malignant tumors, including hepatocellular carcinomas and squamous cell carcinomas of the skin, following prolonged exposure. The studies highlight lasiocarpine's capacity as a complete carcinogen capable of inducing significant numbers of malignant liver and skin tumors in rats, emphasizing the need for a suitably long experimental interval to allow the expression of its carcinogenic effects (Svoboda & Reddy, 1972).
Inhibition of Cellular Functions
Lasiocarpine has been found to inhibit RNA synthesis and RNA polymerase activity, leading to alterations in DNA-directed RNA synthesis. This effect is potentially linked to lasiocarpine's ability to induce nucleolar "capping," a phenomenon whose functional significance remains under investigation but is believed to be related to changes in cellular transcriptional activities (Reddy, Harris, & Svoboda, 1968).
Impact on Cell Cycle and Mitosis
Studies have shown that lasiocarpine can exert an antimitotic action, particularly in the liver, by inhibiting the mitotic wave without significantly affecting the preceding wave of DNA synthesis. This suggests that lasiocarpine may cause a block in the cell cycle, either in the latter half of the DNA synthetic phase or early in the post-synthetic phase, thereby affecting cellular division and growth (Samuel & Jago, 1975).
Hepatotoxicity and Chronic Liver Lesions
Lasiocarpine's hepatotoxic properties have been extensively studied, with findings indicating its ability to induce chronic and progressive liver lesions in rat models. These include fibrosis, cirrhosis, and malignant neoplasms, highlighting the compound's significant impact on liver health and function. The transplantation of normal hepatocytes has been explored as a potential modulating factor in the development of lasiocarpine-induced chronic liver lesions, offering insights into possible therapeutic interventions (Laconi, Sarma, & Pani, 1995).
Safety And Hazards
Lasiocarpine can affect you when breathed in . Breathing Lasiocarpine may irritate the lungs causing coughing and/or shortness of breath . Higher exposures may cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency, with severe shortness of breath . Lasiocarpine may damage the liver and kidneys .
Future Directions
properties
IUPAC Name |
[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7-/t14-,16-,17+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOZSLCIKHUPSU-LPLKQDONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)OC)(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO7 | |
Record name | LASIOCARPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16220 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lasiocarpine appears as colorless plates or beige crystalline solid. (NTP, 1992), Colorless solid; [Merck Index] | |
Record name | LASIOCARPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16220 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Lasiocarpine | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER /LASIOCARPINE HYDROCHLORIDE/, SOL IN MOST NON-POLAR ORG SOLVENTS & ETHANOL; SPARINGLY SOL IN WATER (0.68%) & LIGHT PETROLEUM, Soluble on ether, alcohol, and benzene. | |
Record name | LASIOCARPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16220 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | LASIOCARPINE | |
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Mechanism of Action |
Death may be due to actual liver damage or to the upsetting of the copper storage mechanism which leads to a build-up of copper in the organ, resulting in the acute hemolytic crisis associated with chronic copper poisoning. | |
Record name | LASIOCARPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6062 | |
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Product Name |
Lasiocarpine | |
Color/Form |
COLORLESS PLATES, Colorless leaflets from petroleum ether. | |
CAS RN |
303-34-4 | |
Record name | LASIOCARPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16220 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Lasiocarpine | |
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Record name | LASIOCARPINE | |
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Record name | LASIOCARPINE | |
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Record name | LASIOCARPINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206 to 207 °F (NTP, 1992), 96.4-97 °C | |
Record name | LASIOCARPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16220 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | LASIOCARPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6062 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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